1-Amino-2-bromo-4-(3-nitroanilino)anthracene-9,10-dione
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Overview
Description
1-Amino-2-bromo-4-((3-nitrophenyl)amino)anthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes an amino group, a bromine atom, and a nitrophenyl group attached to the anthracene-9,10-dione core. Anthraquinone derivatives are known for their diverse applications in various fields, including dyes, pharmaceuticals, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-bromo-4-((3-nitrophenyl)amino)anthracene-9,10-dione typically involves multiple steps. One common method includes the bromination of aminoanthracene-9,10-dione using nonanebis(peroxoic acid) as a stable peracid for oxidative bromination . This method offers advantages such as better stability at room temperature and non-shock sensitivity compared to conventional peracids.
Industrial Production Methods
Industrial production of this compound may involve the use of fixed-bed oxidation processes, where the starting material, such as anthracene, is vaporized and mixed with air. The mixture is then passed through an oxidation chamber at high temperatures in the presence of a catalyst like vanadium pentoxide (V2O5) . This method ensures efficient production with high yields.
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-bromo-4-((3-nitrophenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrophenyl group.
Substitution: Electrophilic substitution reactions, such as bromination, are common.
Common Reagents and Conditions
Oxidation: Nonanebis(peroxoic acid) is used for oxidative bromination.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Bromination is typically carried out using molecular bromine (Br2) or potassium bromide (KBr) in the presence of a catalyst.
Major Products
The major products formed from these reactions include various brominated and nitro-substituted anthraquinone derivatives, which have applications in dyes and pharmaceuticals .
Scientific Research Applications
1-Amino-2-bromo-4-((3-nitrophenyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in developing new pharmaceuticals.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1-Amino-2-bromo-4-((3-nitrophenyl)amino)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, leading to various biological effects. For example, the nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
1-Amino-4-bromoanthraquinone-2-sulfonic acid: Known for its use in dye production.
9,10-Anthracenedione: A simpler anthraquinone derivative with applications in dyes and organic electronics.
Uniqueness
1-Amino-2-bromo-4-((3-nitrophenyl)amino)anthracene-9,10-dione stands out due to its combination of functional groups, which impart unique chemical and biological properties
Properties
CAS No. |
88653-23-0 |
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Molecular Formula |
C20H12BrN3O4 |
Molecular Weight |
438.2 g/mol |
IUPAC Name |
1-amino-2-bromo-4-(3-nitroanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H12BrN3O4/c21-14-9-15(23-10-4-3-5-11(8-10)24(27)28)16-17(18(14)22)20(26)13-7-2-1-6-12(13)19(16)25/h1-9,23H,22H2 |
InChI Key |
BINWRWZQYDPCLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)[N+](=O)[O-])Br)N |
Origin of Product |
United States |
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